molecular formula C9H12N4O3 B5398959 2-(morpholin-4-yl)-4H,6H,7H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one

2-(morpholin-4-yl)-4H,6H,7H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one

Cat. No.: B5398959
M. Wt: 224.22 g/mol
InChI Key: LAWJMLBGEGXPLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(morpholin-4-yl)-4H,6H,7H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one is a heterocyclic compound that features a unique combination of morpholine, oxazole, and triazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(morpholin-4-yl)-4H,6H,7H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one typically involves the reaction of morpholine with a suitable oxazole and triazine precursor. One common method involves the condensation of morpholine with 4,6-dichloro-1,3,5-triazine in the presence of a base such as sodium carbonate, followed by cyclization with an oxazole derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(morpholin-4-yl)-4H,6H,7H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce various substituted triazine compounds.

Scientific Research Applications

2-(morpholin-4-yl)-4H,6H,7H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(morpholin-4-yl)-4H,6H,7H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(morpholin-4-yl)-4H,6H,7H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one stands out due to its unique combination of morpholine, oxazole, and triazine rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-morpholin-4-yl-6,7-dihydro-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O3/c14-8-10-7(12-1-4-15-5-2-12)11-9-13(8)3-6-16-9/h1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWJMLBGEGXPLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=O)N3CCOC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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